7-Benzothiazoleacetic acid
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Overview
Description
7-Benzothiazoleacetic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22. The purity is usually 95%.
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Biological Activity
7-Benzothiazoleacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzothiazole derivatives, including this compound, are known for their potential as therapeutic agents against various diseases, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its anticancer, anti-inflammatory, and antimicrobial properties supported by recent research findings.
Chemical Structure and Properties
This compound features a benzothiazole ring fused with an acetic acid moiety. This unique structure contributes to its biological activities by facilitating interactions with various biological targets.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines. Among these, compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) showed promising results, significantly inhibiting the proliferation of A431 and A549 cancer cells while also reducing levels of inflammatory cytokines IL-6 and TNF-α .
The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis rates and altered cell cycle progression in treated cells .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. The compound's ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α suggests its potential use in treating inflammatory conditions .
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Recent research highlighted the synthesis of new benzothiazole-based compounds that exhibited significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies revealed that modifications to the benzothiazole ring could enhance antimicrobial potency .
Summary of Biological Activities
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
- Anticancer Evaluation : In a study assessing various benzothiazole derivatives, compound B7 was identified as a lead candidate due to its dual action against cancer proliferation and inflammation .
- Antimicrobial Screening : New derivatives were synthesized and tested against M. tuberculosis, showing improved bioavailability and selective inhibition compared to standard treatments .
Properties
IUPAC Name |
2-(1,3-benzothiazol-7-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)13-5-10-7/h1-3,5H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJCNIZFWLVXPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CS2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.